molecular formula C4H7BN2O4 B1607998 (2,4-Dioxohexahydropyrimidin-5-yl)boronic acid CAS No. 306935-91-1

(2,4-Dioxohexahydropyrimidin-5-yl)boronic acid

Cat. No.: B1607998
CAS No.: 306935-91-1
M. Wt: 157.92 g/mol
InChI Key: YKAVSUODMYWPJB-UHFFFAOYSA-N
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Description

(2,4-Dioxohexahydropyrimidin-5-yl)boronic acid is a boronic acid derivative featuring a hexahydropyrimidine ring substituted with two ketone groups at positions 2 and 2. This structure imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, molecular sensing, and catalysis. Boronic acids are widely used due to their ability to form reversible covalent bonds with diols, enabling interactions with biomolecules such as sugars, nucleic acids, and enzymes .

Properties

IUPAC Name

(2,4-dioxo-1,3-diazinan-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BN2O4/c8-3-2(5(10)11)1-6-4(9)7-3/h2,10-11H,1H2,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAVSUODMYWPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CNC(=O)NC1=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371279
Record name (2,4-dioxo-1,3-diazinan-5-yl)boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-91-1
Record name Boronic acid, (hexahydro-2,4-dioxo-5-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-dioxo-1,3-diazinan-5-yl)boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dioxohexahydropyrimidin-5-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the electrophilic borylation of aryl Grignard reagents prepared from arylbromides by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex . This method enables the synthesis of various aryl boronic acids in a straightforward manner at low temperatures.

Industrial Production Methods

Industrial production of boronic acids often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dioxohexahydropyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which (2,4-Dioxohexahydropyrimidin-5-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzyme activity by binding to active sites or altering the structure of the enzyme . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural and Electronic Properties

The reactivity and binding affinity of boronic acids are influenced by substituents on the aromatic or heterocyclic core. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Structural Features pKa (Estimated) Solubility Insights
(2,4-Dioxohexahydropyrimidin-5-yl)BA 2,4-dioxo hexahydropyrimidine Electron-withdrawing ketones reduce pKa ~7–8* Likely moderate (polar groups)
(2-Aminopyrimidin-5-yl)BA 2-amino pyrimidine Electron-donating NH2 increases pKa ~8–9 High (water-soluble)
2,4-Dimethoxypyrimidin-5-yl BA 2,4-methoxy pyrimidine Electron-donating OCH3 raises pKa ~9–10 Low (hydrophobic OCH3)
4-Chloro-2-(cyclohexyl)pyrimidin-5-yl BA 4-Cl, 2-cyclohexyl pyrimidine Halogen and bulky group enhance lipophilicity N/A Low (nonpolar substituents)

*Inferred from : Electron-withdrawing groups (e.g., ketones) lower pKa compared to electron-donating groups (e.g., NH2 or OCH3), enhancing reactivity at physiological pH .

Reactivity and Binding Affinity

  • Target Compound: The 2,4-dioxo groups likely increase Lewis acidity, promoting stronger diol binding compared to methoxy- or amino-substituted analogs. This property is critical for glucose sensing or protease inhibition .
  • β-Amido Boronic Acids : Free boronic acids (e.g., 3d in ) show binding at µM concentrations, while protected analogs (e.g., 3d-pin) lose activity, highlighting the necessity of accessible B(OH)2 groups .
  • Phenylboronic Acid: Demonstrates superior diagnostic accuracy in detecting KPC enzymes compared to APBA, suggesting substituent-dependent specificity .

Biological Activity

(2,4-Dioxohexahydropyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various therapeutic applications.

  • Molecular Formula : C8_{8}H10_{10}BN_{N}O3_{3}
  • Molecular Weight : 181.98 g/mol
  • Structure : The compound features a hexahydropyrimidine core with two keto groups and a boronic acid moiety, which is critical for its biological interactions.

Anticancer Activity

Recent studies have shown that boronic acid derivatives exhibit significant anticancer properties. For instance, modifications of boronic acids can enhance their selectivity and potency against cancer cell lines. Research indicates that this compound may inhibit proteasomal activity, similar to the well-known anticancer drug bortezomib, thereby inducing apoptosis in cancer cells .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The functionalization of materials with boronic acid groups has been shown to enhance antibacterial activity against various pathogens. For example, boronic acid-functionalized two-dimensional materials demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria . This suggests potential applications in wound healing and infection control.

Antiviral Activity

There is emerging evidence that boronic acids can also exhibit antiviral properties. They can interfere with viral replication processes by targeting viral proteases or polymerases. This activity is particularly relevant in the context of developing antiviral therapies for diseases such as HIV and hepatitis C .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study investigating the interaction of various boronic acids with insulin revealed that certain derivatives showed promising stabilization effects on insulin structure, indicating potential applications in diabetes management .
    • Another study highlighted the use of this compound in enhancing the efficacy of existing antibiotics against resistant bacterial strains .
  • In Vivo Studies :
    • Research involving diabetic wound models treated with boronic acid-functionalized materials showed complete healing within ten days, demonstrating both antibacterial and tissue regeneration capabilities .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits proteasomal activity
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntiviralInterferes with viral replication processes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4-Dioxohexahydropyrimidin-5-yl)boronic acid
Reactant of Route 2
(2,4-Dioxohexahydropyrimidin-5-yl)boronic acid

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